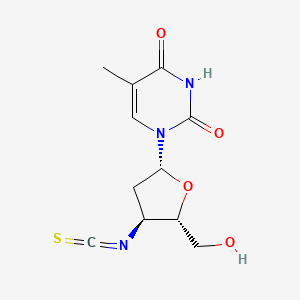
Thymidine, 3'-deoxy-3'-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-isothiocyanato- is a modified nucleoside analog derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an isothiocyanato group introduces unique chemical properties that can be exploited in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-isothiocyanato- typically involves the modification of thymidine at the 3’ position. One common method includes the reaction of thymidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-isothiocyanato- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include crystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The isothiocyanato group can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other hydrides are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Thymidine Analogs: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-isothiocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of DNA replication and repair mechanisms. It can be used to label DNA and track its incorporation into cells.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-isothiocyanato- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, which lacks the isothiocyanato modification.
3’-Amino-3’-deoxy-thymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies.
Uniqueness
Thymidine, 3’-deoxy-3’-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and provides a versatile tool for various scientific applications .
Propriétés
Numéro CAS |
130945-07-2 |
|---|---|
Formule moléculaire |
C11H13N3O4S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
JFVVYUNTFDTCEH-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


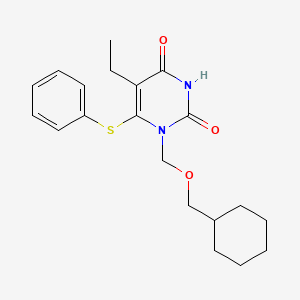
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
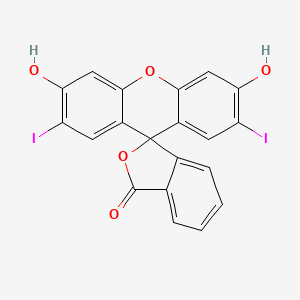
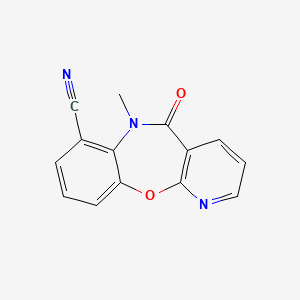
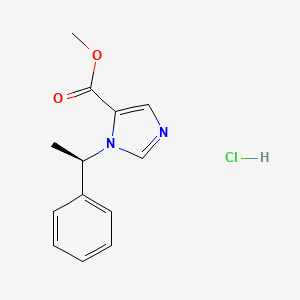
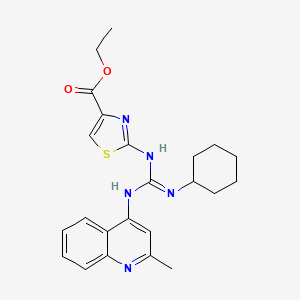
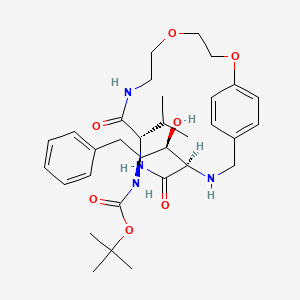
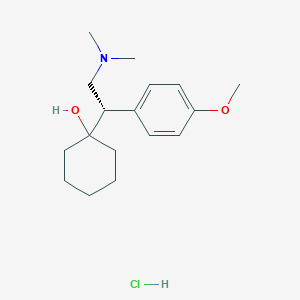
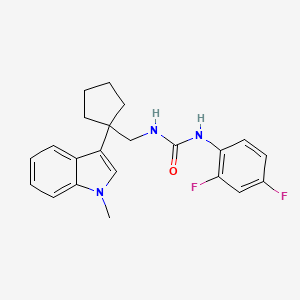
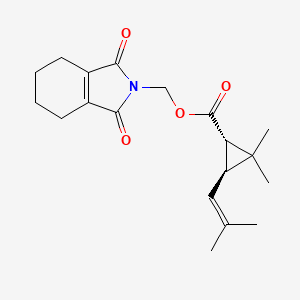
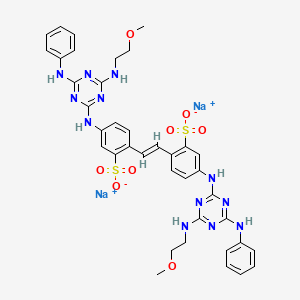
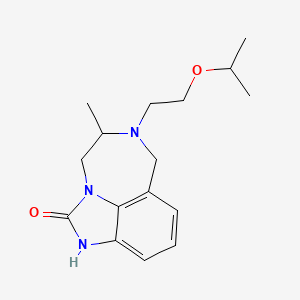
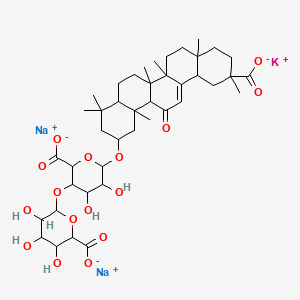
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
